N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

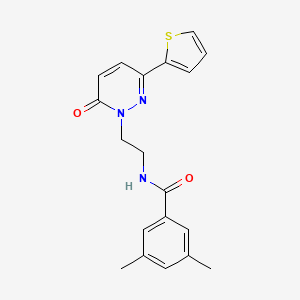

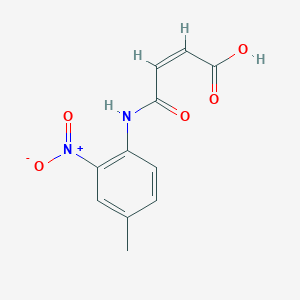

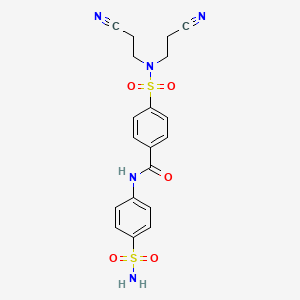

The compound is a novel 5-methyl-1,3,4-oxadiazol-2-yl compound . It is used in the treatment of neurodegenerative diseases and disorders, such as Alzheimer’s disease . The compound is part of a class of heterocyclic compounds containing two or more hetero rings, at least one ring having nitrogen and sulfur atoms as the only ring hetero atoms .

Synthesis Analysis

The synthesis of this compound involves starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides .Molecular Structure Analysis

The molecular structure of the compound includes a 5-methyl-1,3,4-oxadiazol-2-yl moiety and a thiazol-2-yl moiety . The compound has a molecular formula of C17H28FN5O2 .Chemical Reactions Analysis

The compound is part of a series of structurally modified amide derivatives containing 1,3,4-oxadiazole and 1,3-thiazole moieties . The reactions involved in the synthesis of these compounds are characterized by spectral techniques .Physical And Chemical Properties Analysis

The compound is characterized by an XRD pattern using CuKa . It has an average mass of 353.435 Da and a monoisotopic mass of 353.222717 Da .Aplicaciones Científicas De Investigación

Anticancer Activity

The thiazole and oxadiazole moieties present in this compound have been associated with significant anticancer properties. Research has shown that derivatives of this compound exhibit moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers . These compounds have been compared favorably to etoposide, a reference drug, with some derivatives showing higher activities than the reference drug itself.

Antimicrobial Properties

Compounds containing the 1,3,4-oxadiazol and thiazol moieties have demonstrated considerable potential in antimicrobial activity. They have been tested against various strains of bacteria and fungi, including gram-positive and gram-negative bacteria, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus . This suggests their potential use in developing new antimicrobial agents.

Enzyme Inhibition

The structural features of this compound suggest it may act as an enzyme inhibitor, potentially interfering with the biological pathways of diseases. For example, thiazole derivatives have been known to inhibit tyrosine kinase, which is implicated in certain types of cancer .

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives are known for their anti-inflammatory and analgesic effects. The compound could be explored for its efficacy in reducing inflammation and pain, which is beneficial in conditions like arthritis and other inflammatory diseases .

Antioxidant Effects

The antioxidant properties of thiazole derivatives make them candidates for research in oxidative stress-related conditions. Antioxidants play a crucial role in neutralizing free radicals, which can prevent cell damage and contribute to the prevention of various diseases .

Antiviral and Antitubercular Activities

Thiazole compounds have been reported to possess antiviral and antitubercular activities. This compound could be part of studies aiming to find new treatments for viral infections and tuberculosis, contributing to the field of infectious diseases .

Neuroprotective Potential

Given the biological activities of thiazole and oxadiazole derivatives, there is a possibility that this compound could exhibit neuroprotective properties. It could be investigated for its potential to protect nerve cells against damage, which is significant in neurodegenerative diseases .

Agricultural Applications

The insecticidal and herbicidal activities of thiazole derivatives suggest that this compound could be useful in agricultural research. It could be developed into a product to protect crops from pests and weeds, contributing to increased agricultural productivity .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[4-[2-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3S/c1-10-20-21-14(24-10)8-17-13(22)7-12-9-25-16(18-12)19-15(23)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,17,22)(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHHDQWNHNTYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate](/img/structure/B2863271.png)

![Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate](/img/structure/B2863273.png)

![N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2863281.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/no-structure.png)

![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)